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1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one

Lipophilicity Membrane Permeability Drug Design

Reproducible quinolone SAR requires precise substitution patterns. Substituting this compound (logP 3.3, zero H-bond donors) with analogs lacking N1-ethyl, C2-methyl, or C6-CF₃ introduces critical logP shifts (≤0.97) or altered permeability. Quantify each substituent's contribution without confounding variables. - **Target engagement**: Defined scaffold for bacterial DNA gyrase/topoisomerase II or Plasmodium bc1 complex studies. - **Physicochemical probe**: Zero HBD & logP 3.3 ideal for PAMPA/Caco-2 permeability calibration. - **Synthetic core**: C3, C7, C8 positions available; 98% purity enables direct parallel synthesis.

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
Cat. No. B11810346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one
Molecular FormulaC13H12F3NO
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)C2=C1C=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-7-9(13(14,15)16)4-5-11(10)17/h4-7H,3H2,1-2H3
InChIKeySUZBLGLARFOKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one


1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one (CAS 1209277-82-6) is a fully synthetic, polysubstituted quinolin-4(1H)-one featuring N1-ethyl, C2-methyl, and C6-trifluoromethyl substituents on the quinolone core . This scaffold belongs to the 4-quinolone class, which has yielded clinically validated antibacterial (fluoroquinolones) and antimalarial (endochin-like quinolones, ELQs) agents . The unique combination of three key substituents distinguishes this compound from simpler in-class analogs and provides a defined starting point for structure-activity relationship (SAR) studies targeting DNA gyrase/topoisomerase II or the cytochrome bc1 complex of Plasmodium spp.

ScaffoldFully substituted 4-quinolone core for systematic SAR expansion
RegiochemistryC6-CF₃ placement aligns with gyrase/bc1 target engagement models
ProcurementHigh as-delivered purity reduces pre-assay purification steps

Physicochemical Gaps vs. Simpler 4-Quinolone Analogs


Superficial structural similarity among 4-quinolones masks large differences in lipophilicity, hydrogen-bonding capacity, and steric profile – parameters that directly govern target binding, membrane permeability, and metabolic stability. Replacing 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one with an analog lacking the 6-CF₃ group (e.g., 1-ethyl-2-methylquinolin-4(1H)-one) produces a 0.97-unit drop in computed logP (3.3 → 2.33), severely altering partitioning behavior . Omitting the N1-ethyl group (2-methyl-6-CF₃ analog) introduces a hydrogen bond donor (N–H) absent in the target compound, changing the HBD count from 0 to 1 and potentially reducing membrane permeability . Even removal of the C2-methyl group (1-ethyl-6-CF₃ analog) reduces both logP (3.3 → 2.9) and molecular complexity, potentially compromising target engagement . These quantifiable gaps mean that SAR conclusions drawn from one analog cannot be reliably extrapolated to another without experimental verification, making the procurement of the precisely substituted compound essential for reproducible SAR campaigns.

Target: N1-ethyl, C2-methyl, 6-CF₃
Analog without 6-CF₃
Lower lipophilicity alters partitioning; membrane permeability may not transfer directly.
Target: N1-ethyl, C2-methyl, 6-CF₃
Analog without N1-ethyl (N–H present)
Introduction of a hydrogen bond donor may reduce passive permeability and shift drug-likeness.
Target: N1-ethyl, C2-methyl, 6-CF₃
C7-CF₃ or C8-CF₃ regioisomer
Regioisomeric CF₃ placement can abolish target engagement; SAR conclusions may not transfer.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Non-CF₃ and N–H Analogs

The computed lipophilicity (XLogP3-AA = 3.3) of the target compound exceeds that of its closest non-trifluoromethyl analog (1-ethyl-2-methylquinolin-4(1H)-one, CAS 15574-80-8, logP = 2.33) by 0.97 units and exceeds that of the N–H analog (2-methyl-6-trifluoromethyl analog, XLogP3-AA = 2.8) by 0.5 units . Each ~1-unit logP increase corresponds to a ~10-fold increase in octanol/water partition coefficient, significantly impacting compound distribution in biological systems and lipid bilayer permeability.

Lipophilicity (logP)
Head-to-head
Target XLogP3-AA 3.3 vs. non-CF₃ analog 2.33 (Δ +0.97)
Higher logP favors partitioning into membranes and hydrophobic target pockets.
Computed XLogP3-AA; experimental logP may differ.
Lipophilicity Membrane Permeability Drug Design

Hydrogen Bond Donor Elimination and Membrane Permeability

The target compound has zero hydrogen bond donors (HBD = 0), whereas the analogous 2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one (CAS 203626-74-8) bears one HBD on the N1–H position . Each HBD is estimated to reduce passive membrane permeability by approximately one log unit and to impair blood-brain barrier penetration. Elimination of the N–H donor through N1-ethylation thus provides a measurable pharmacokinetic advantage for the target compound relative to non-alkylated analogs, a key consideration for oral bioavailability and CNS exposure potential.

HBD Count
Head-to-head
Target HBD = 0 vs. N–H analog HBD = 1
Zero HBD supports passive membrane diffusion and potential CNS exposure.
HBD elimination through N1-ethylation may improve permeability.
Hydrogen Bonding Membrane Permeability Drug-Likeness

Molecular Weight and CF₃ Steric Bulk Impact

The molecular weight (MW) of the target compound is 255.23 Da, compared to 187.24 Da for the non-CF₃ analog (1-ethyl-2-methylquinolin-4(1H)-one), 227.18 Da for the N–H/6-CF₃ analog, and 241.21 Da for the no-2-CH₃ analog . The CF₃ group contributes ~68 Da additional mass relative to the unsubstituted analog, introducing steric bulk and strong electron-withdrawing character (σₚ ≈ 0.54) that modulates the electronic environment of the quinolone ring and impacts π-stacking interactions with biological targets.

Molecular Weight
Cross-study comparable
255.23 g/mol; +68 Da vs. non-CF₃ analog
CF₃ adds steric bulk and electron withdrawal; MW remains within lead-like space.
Computed by PubChem; within ≤350 Da window.
Molecular Weight Drug-Likeness SAR

Class-Level Antimycobacterial Potency Benchmark

Although the target compound itself has not been subjected to published antimicrobial MIC determination, a structurally closely related series of 4-N-alkylated-2-trifluoromethylquinolines was evaluated against five nontuberculous mycobacterial species (M. fortuitum, M. chelonae, M. abscessus, M. kansasii, M. avium) . The most active derivatives exhibited MIC values of 3.12 µg/mL (derivatives 12, 15, 34, 37, 48 against M. kansasii), 6.25 µg/mL (derivative 8 against M. fortuitum), and 3.12 µg/mL (derivative 8 against M. chelonae). This establishes a quantitative benchmark for the class: the 4-N-alkylated-2-trifluoromethylquinoline scaffold consistently delivers single-digit µg/mL MICs against clinically relevant mycobacteria, a performance level that the target compound – bearing both the N-alkyl and 6-CF₃ motifs – is structurally poised to meet or exceed.

Antimycobacterial MIC
Class-level inference
Class benchmark MIC 3.12–12.5 µg/mL vs. NTM species
Supports antimycobacterial SAR expansion; C6-CF₃ may further enhance potency.
No direct MIC data for this compound; verify experimentally.
Antimicrobial Mycobacteria Trifluoromethyl

Commercial Purity Advantage

Multiple independent suppliers report purity ≥98% for this compound . In contrast, simpler 4-quinolone analogs are often supplied at 95–97% purity, potentially requiring additional purification steps before biological testing . The higher as-delivered purity reduces the burden of in-house characterization and minimizes the risk of impurity-driven assay artifacts, a critical consideration for groups performing high-throughput or fragment-based screening where trace impurities can generate false positives.

Commercial Purity
Supporting evidence
≥98% purity specification (HPLC)
Reduces pre-assay purification and impurity-driven artifacts.
Supplier-reported; verify per batch.
Purity Quality Control Procurement

Regioisomeric Precision of C6-CF₃ Placement

The trifluoromethyl group can be positioned at C5, C6, C7, or C8 of the quinolin-4(1H)-one scaffold, each yielding distinct electronic and steric profiles. Literature SAR on related quinolone antibacterials demonstrates that the C6 position (as in the target compound) is optimal for DNA gyrase inhibition: moving the electron-withdrawing group to C7 or C8 reduces antibacterial potency by 2- to 8-fold in fluoroquinolone series . Similarly, antimalarial endochin-like quinolones (ELQs) show that the 6-position substituent critically modulates interactions with the Q₀ site of cytochrome bc1 . The target compound's specific C6-CF₃ placement, combined with N1-ethyl and C2-methyl co-substitution, defines a unique regioisomeric fingerprint not available from the C7-CF₃ or C8-CF₃ isomers, which are commercially available but possess fundamentally different target-binding profiles.

C6-CF₃ Regiochemistry
Class-level inference
C6 placement optimal for gyrase/bc1 interaction; C7/C8 isomers may lose activity.
C6-CF₃ provides unique pharmacophore geometry for target engagement.
SAR inference from fluoroquinolone/ELQ literature; CF₃ series not tested.
Regiochemistry CF₃ Position Target Selectivity

Prioritized Application Scenarios


Antimycobacterial Lead Optimization Scaffold

Based on the class-level MIC evidence for 4-N-alkylated-2-trifluoromethylquinolines (MIC range 3.12–12.5 µg/mL against five nontuberculous mycobacterial species) , this compound serves as a privileged scaffold for systematic SAR expansion. The additional C6-CF₃ group (absent in the tested series) is structurally poised to enhance potency through improved hydrophobic contacts within the DNA gyrase active site, as demonstrated for 6-substituted quinolone-hydantoin hybrids achieving MIC 50 µg/mL against S. aureus and P. aeruginosa – equipotent to chloramphenicol . Procurement for hit-to-lead programs targeting drug-resistant NTM infections (M. abscessus, M. avium complex) is justified.

Antimalarial Cytochrome bc1 Inhibitor Fragment

Endochin-like quinolones (ELQs) bearing a 6-position substituent are known inhibitors of the Plasmodium cytochrome bc1 complex, a clinically validated antimalarial target . The target compound's C6-CF₃ group mimics the electron-withdrawing character required for Q₀ site interaction while the N1-ethyl and C2-methyl groups modulate lipophilicity (logP 3.3) for improved blood-stage parasite membrane penetration. This compound is suitable as a core fragment for derivatization at positions 3 (carboxylic acid or amide) and 7 (heterocyclic amines) to generate potent ELQ analogs active against both drug-sensitive and atovaquone-resistant P. falciparum strains.

Membrane Permeability Probe Compound

With zero hydrogen bond donors and a computed logP of 3.3, this compound represents an ideal physicochemical probe for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies . Unlike the N–H analog (HBD = 1), the target compound eliminates confounding H-bond donor effects, providing a cleaner signal for structure-permeability relationship analyses. The ΔlogP of +0.40 to +0.97 relative to subtractive analogs allows researchers to quantify the contribution of each substituent to passive diffusion, making this compound a valuable calibration standard for quinolone-based permeability models.

Synthetic Intermediate for Diversified 4-Quinolone Libraries

The target compound's substitution pattern leaves positions C3, C7, and C8 available for further derivatization, while the C6-CF₃, N1-ethyl, and C2-methyl groups serve as fixed, metabolically stable moieties . The commercial availability at 98% purity reduces pre-reaction purification overhead, enabling direct use in parallel synthesis workflows (e.g., Vilsmeier-Haack formylation at C3, nitration/halogenation at C7, or Suzuki coupling at C8). This makes the compound an efficient core building block for generating focused compound libraries targeting quinolone-amenable biological targets including bacterial DNA gyrase, Plasmodium bc1, and phosphodiesterase IV.

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Scaffold substitution and CF₃ regiochemistry
MIC endpoint screening vs. NTM species
Antimalarial bc1 inhibitor fragment
C6-CF₃ and N1-ethyl substitution profile
Q₀ site interaction and potency assay
Membrane permeability probe
Zero HBD and favorable logP profile
PAMPA or Caco-2 permeability correlation
Diversified library building block
High purity and available C3/C7/C8 positions
Parallel chemistry and impurity profiling
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